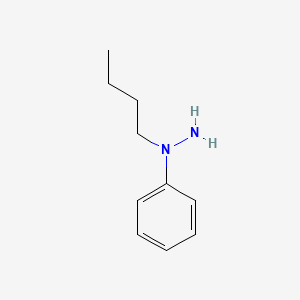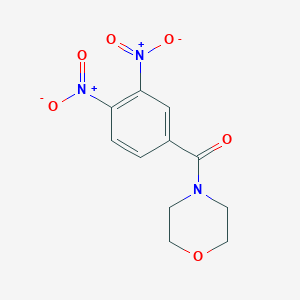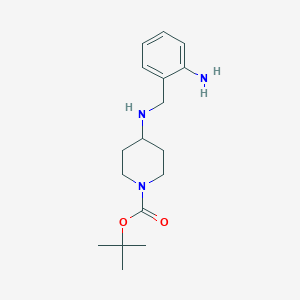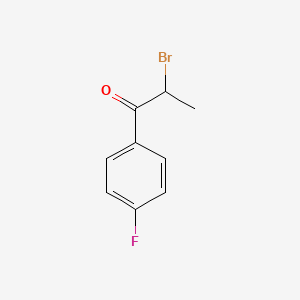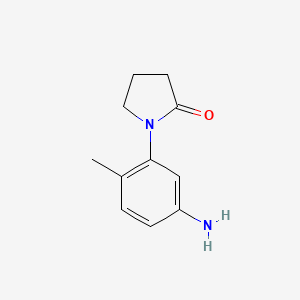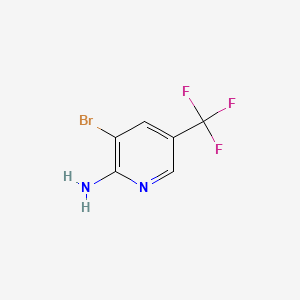
3-Benzylbenzaldehyde
Overview
Description
3-Benzylbenzaldehyde is an aromatic organic compound with the molecular formula C15H12O. It is characterized by a benzene ring substituted with a benzyl group and an aldehyde group at the meta position. This compound is commonly used in various scientific and industrial research processes due to its unique physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-formylphenylboronic acid with benzyl bromide. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of benzal chloride at elevated temperatures using a catalyst like silicon dioxide or aluminum oxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-benzylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-benzylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases with amines or hydrazones with hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydrazine derivatives in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Benzylbenzoic acid.
Reduction: 3-Benzylbenzyl alcohol.
Substitution: Schiff bases or hydrazones.
Scientific Research Applications
3-Benzylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a building block for drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: It is utilized in the production of fragrances, flavors, and polymers due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Benzylbenzaldehyde involves its interaction with cellular macromolecules. It can form Schiff bases with free amino groups of proteins, altering their structure and function . This interaction can affect various molecular targets and pathways, including enzyme activity and receptor binding, leading to its biological effects.
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.
4-Benzylbenzaldehyde: Similar structure but with the benzyl group at the para position.
2-Benzylbenzaldehyde: Similar structure but with the benzyl group at the ortho position.
Uniqueness: 3-Benzylbenzaldehyde is unique due to the position of the benzyl group at the meta position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its ortho and para isomers .
Properties
IUPAC Name |
3-benzylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518229 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52315-08-9 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


